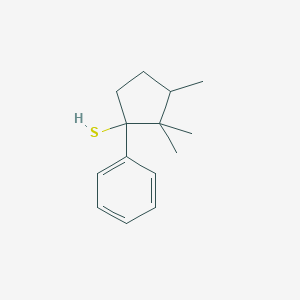
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound features a cyclopentane ring substituted with three methyl groups and a phenyl group, making it a unique and structurally complex molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation using benzene and a suitable alkyl halide.
Introduction of the Thiol Group: The thiol group can be introduced by reacting the corresponding alkyl halide with thiourea, followed by hydrolysis to yield the thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides
Reduction: Hydrocarbons
Substitution: Alkylated products
Applications De Recherche Scientifique
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3-Trimethyl-1-pentanol
- 2,2,3-Trimethylpentane
- Cyclopentanethiol
Uniqueness
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring, multiple methyl groups, a phenyl group, and a thiol group. This structural complexity provides distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
61067-18-3 |
|---|---|
Formule moléculaire |
C14H20S |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
2,2,3-trimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C14H20S/c1-11-9-10-14(15,13(11,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3 |
Clé InChI |
YLIUDDYLZHRGRW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1(C)C)(C2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)

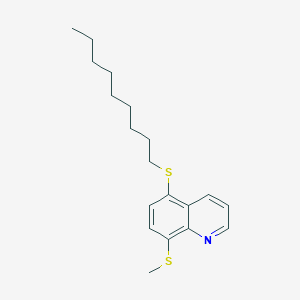
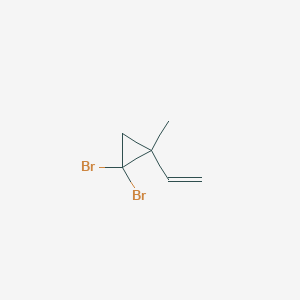
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)


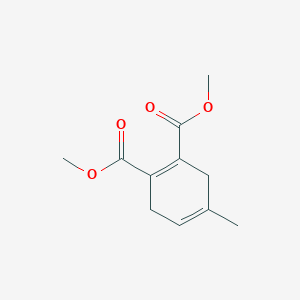
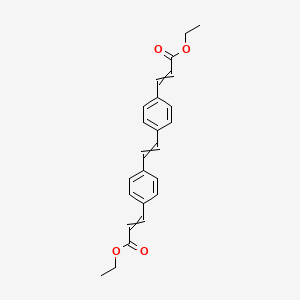
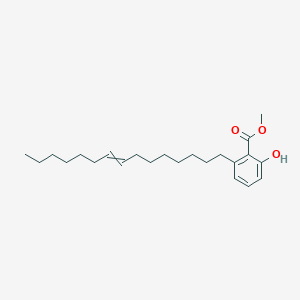
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
